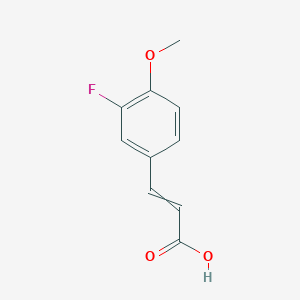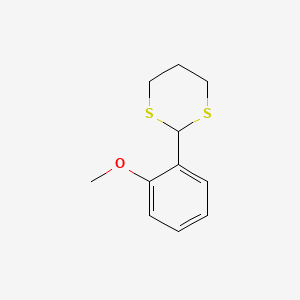
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Perkin reaction, where benzaldehyde derivatives react with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The choice of method depends on factors such as yield, cost, and environmental impact. The Perkin reaction and Heck reaction are both scalable and can be optimized for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 3-fluoro-4-hydroxy-cinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3-fluoro-4-methoxy-phenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include 3-fluoro-4-hydroxy-cinnamic acid, 3-fluoro-4-methoxy-phenylpropanoic acid, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can inhibit enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-hydroxy-cinnamic acid: Known for its antioxidant properties.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in neurodegenerative diseases.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial activity.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
VKZYEBQHWQTZKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloropyridin-3-YL)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8804613.png)




![7-hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B8804652.png)





![methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B8804688.png)

